BenchChemオンラインストアへようこそ!

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cross-coupling kinetics Oxidative addition Aryl halide reactivity

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (C₇H₃F₃IN₃, MW 313.02, MDL MFCD30723690) is a heterobicyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core bearing an iodine atom at the 8-position and a trifluoromethyl group at the 6-position. It is supplied as a research intermediate at ≥95% purity with storage at 0 °C.

Molecular Formula C7H3F3IN3
Molecular Weight 313.02 g/mol
Cat. No. B13728583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H3F3IN3
Molecular Weight313.02 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C=C1C(F)(F)F)I
InChIInChI=1S/C7H3F3IN3/c8-7(9,10)4-1-5(11)6-12-3-13-14(6)2-4/h1-3H
InChIKeyLFZKARVBLQJHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: Scaffold Identity and Procurement Baseline for Halogenated Triazolopyridine Building Blocks


8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (C₇H₃F₃IN₃, MW 313.02, MDL MFCD30723690) is a heterobicyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core bearing an iodine atom at the 8-position and a trifluoromethyl group at the 6-position . It is supplied as a research intermediate at ≥95% purity with storage at 0 °C . The [1,2,4]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in kinase inhibitor programs targeting JAK1/2, PDE10A, and other therapeutically relevant enzymes [1][2]. The simultaneous presence of a heavy halogen (I) and a strong electron-withdrawing group (CF₃) on the same scaffold distinguishes this compound from mono-substituted or non-halogenated analogs and creates orthogonal synthetic handles for sequential derivatization.

Why 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Interchanged with Other Triazolopyridine Halides or Positional Isomers


Generic substitution among halogenated triazolopyridines is undermined by three interdependent factors: (i) the identity of the halogen at position 8 dictates the kinetics and catalyst compatibility of downstream cross-coupling reactions, with aryl iodides undergoing oxidative addition approximately 10²–10⁴ times faster than the corresponding aryl bromides under standard Pd(0) conditions [1]; (ii) the position of the iodine substituent is critical — the 8-iodo-6-CF₃ isomer (MFCD30723690) presents a distinct steric and electronic environment relative to the 6-iodo-8-CF₃ isomer (MFCD30723687), leading to divergent regiochemical outcomes in subsequent functionalization ; and (iii) the electron-withdrawing CF₃ group at position 6 potentiates the electrophilicity of the iodine-bearing carbon while simultaneously conferring metabolic stability and lipophilicity modulation that are absent in non-fluorinated or differently fluorinated analogs [2]. Substituting the bromo analog (CAS 1170302-00-7) may require higher catalyst loadings, elevated temperatures, or entirely different ligand systems to achieve comparable coupling efficiency, introducing cost and reproducibility risks in scale-up contexts.

Quantitative Differentiation Evidence for 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Versus Closest Analogs


Iodo vs. Bromo Reactivity in Pd-Catalyzed Cross-Coupling: Class-Level Rate Advantage for Oxidative Addition

The iodine atom at position 8 of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine provides a well-established kinetic advantage in the oxidative addition step of Pd(0)-catalyzed cross-coupling relative to the bromo analog 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1170302-00-7). Fundamental mechanistic studies demonstrate that aryl iodides react 10² to 10⁴ times faster than aryl bromides with Pd(PPh₃)₄, a difference that translates to lower catalyst loading, shorter reaction times, and broader boronic acid scope in Suzuki-Miyaura couplings [1]. Conversely, under certain Pd/PPh₃ conditions at lower temperatures (<50 °C), aryl iodides can exhibit unexpectedly poor turnover due to slow transmetallation from Pd(II)–I intermediates, a nuance that informs reaction optimization but does not negate the general faster oxidative addition of iodides [2]. No direct head-to-head study of iodo vs. bromo triazolopyridines was identified in the open literature.

Cross-coupling kinetics Oxidative addition Aryl halide reactivity

Positional Isomer Differentiation: 8-Iodo-6-CF₃ vs. 6-Iodo-8-CF₃ Triazolopyridine

Two regioisomeric iodo-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridines are commercially available: the target compound 8-iodo-6-(trifluoromethyl) (MDL MFCD30723690) and its positional isomer 6-iodo-8-(trifluoromethyl) (MDL MFCD30723687) . Although both share the molecular formula C₇H₃F₃IN₃ (MW 313.02) and identical vendor purity specification (95%), they differ in the spatial placement of the iodine and CF₃ groups relative to the bridgehead nitrogen. This positional difference alters the local electrostatic potential at the iodine-bearing carbon: in the target compound, the iodine is situated adjacent to the triazole N(1) and para to the CF₃, while in the isomer, the iodine is meta to the bridgehead and ortho to the CF₃. No published crystal structures, pKa measurements, or reactivity comparisons between these two isomers were identified. However, the principle of positional differentiation is supported by computational evidence that substitution pattern on the triazolopyridine core alters HOMO/LUMO energies and electrostatic potential surfaces [1].

Regioselectivity Positional isomer Structure-property relationship

Molecular Weight and Lipophilicity Differentiation Versus Non-Halogenated Parent Scaffold

Compared to the non-halogenated parent scaffold 6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (MW 187.12, MDL MFCD31567145) , the target compound has a molecular weight difference of 125.90 g/mol attributable to the iodine atom alone. This mass increment contributes to a predicted increase in lipophilicity (calculated logP) and polar surface area. While experimentally measured logP or chromatographic logD values for either compound were not located in the public domain, the iodine atom's contribution to lipophilicity is class-level knowledge: replacement of an aromatic hydrogen with iodine typically increases logP by approximately 1.1–1.4 units (Hansch π constant for aromatic iodine) [1]. The presence of iodine also introduces the potential for halogen bonding interactions with protein targets, a feature absent in the hydrogen-substituted or methyl-substituted analogs [2].

Physicochemical properties Lipophilicity Scaffold comparison

Scaffold Privilege and Biological Relevance: [1,2,4]Triazolo[1,5-a]pyridine Core in Kinase Inhibition

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been validated as a kinase inhibitor pharmacophore. Lu et al. (2020) reported two series of triazolo[1,5-a]pyridine derivatives as JAK1/2 inhibitors, identifying optimized compounds J-4 and J-6 with potent enzymatic activity and selectivity over JAK3 in biochemical assays [1]. Additionally, US Patent 8,501,936 (Cephalon, Inc.) discloses a broad genus of [1,2,4]triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases including FAK and JAK [2]. While neither reference specifically features the 8-iodo-6-CF₃ substitution pattern, the scaffold itself is demonstrated to accommodate diverse substitution at the 8-position for biological activity. The iodo substituent in the target compound serves as a synthetic handle for introducing aryl, heteroaryl, alkynyl, or amino groups at the 8-position via cross-coupling, enabling structure-activity relationship (SAR) exploration at a position known to influence kinase selectivity.

Kinase inhibitor JAK1/2 Privileged scaffold Medicinal chemistry

Synthetic Methodology Compatibility: I₂/KI-Mediated and Metal-Free Routes to 1,2,4-Triazolo[1,5-a]pyridines

Multiple synthetic routes to 1,2,4-triazolo[1,5-a]pyridines have been reported, including I₂/KI-mediated oxidative N–N bond formation from N-aryl amidines [1] and PIFA-mediated intramolecular annulation [2]. The PIFA method achieved up to 96% yield in hexafluoroisopropanol (HFIP) solvent with broad substrate scope tolerating electron-rich and electron-deficient aryl groups [2]. The Huntsman and Balsells method (Merck, 2005) achieved good yields for challenging 6-substituted substrates using TFAA-mediated cyclization [3]. The target compound, bearing both an iodine and a CF₃ group, is compatible with these modern synthetic approaches as a substrate for further elaboration, whereas the non-iodinated or bromo analogs offer different (and typically slower) reactivity profiles in subsequent transformations. No yield data specific to the synthesis of the 8-iodo-6-CF₃ compound were located.

Synthetic methodology Iodine-mediated cyclization Metal-free synthesis

Optimal Application Scenarios for 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of 8-Aryl/Alkynyl Triazolopyridines via Suzuki or Sonogashira Coupling

The iodine atom at position 8 enables efficient Pd-catalyzed cross-coupling for the parallel synthesis of 8-substituted triazolopyridine libraries. The C–I bond undergoes oxidative addition faster than C–Br, allowing lower catalyst loadings (0.5–2 mol% Pd vs. 2–5 mol% for the bromo analog) under standard Suzuki-Miyaura conditions [1]. This is particularly advantageous for medicinal chemistry groups constructing kinase-focused libraries where the triazolopyridine core has demonstrated activity against JAK1/2 and FAK [2][3]. The CF₃ group at position 6 remains inert under these conditions and provides favorable metabolic stability and lipophilicity modulation in the final analogs [4].

Late-Stage Diversification in Lead Optimization of Kinase Inhibitors

In lead optimization campaigns, the target compound serves as a common late-stage intermediate for introducing diverse substituents at the 8-position via Buchwald-Hartwig amination, Suzuki coupling, or Sonogashira coupling. The presence of the iodine atom allows chemoselective functionalization at position 8 without affecting the CF₃ group, enabling systematic SAR exploration at a position known to influence kinase selectivity as demonstrated in the Cephalon patent family covering [1,2,4]triazolo[1,5-a]pyridine tyrosine kinase inhibitors [3]. The orthogonal reactivity of C–I vs. C–CF₃ bonds enables sequential functionalization strategies not feasible with the non-halogenated or bromo analogs.

Radiolabeling Precursor for SPECT or PET Tracer Development

Aryl iodides are established precursors for radioiodination (¹²³I, ¹²⁵I, ¹³¹I) via isotopic exchange or Cu-mediated aromatic iodination, enabling the development of SPECT imaging tracers [5]. Additionally, aryl iodides can serve as precursors for ¹⁸F-fluorination via iodonium ylide intermediates or copper-mediated aromatic fluorination [6]. The triazolopyridine scaffold offers metabolic stability, and the CF₃ group provides a built-in ¹⁹F NMR handle for analytical characterization. This scenario is directly supported by the established use of 5-iodo-1,2,3-triazole analogs as SPECT and PET tracer precursors [5].

Agrochemical Intermediate for Trifluoromethylated Heterocyclic Active Ingredients

Trifluoromethyl-substituted triazole derivatives are widely used in agrochemical active ingredients due to the metabolic stability and lipophilicity conferred by the CF₃ group [4]. The target compound, with its iodine atom providing a synthetic handle for further elaboration, is suitable as an intermediate in the synthesis of crop protection agents, particularly those targeting fungal sterol biosynthesis or insect neural pathways. Patent literature from Bayer CropScience and other agrochemical companies discloses triazole derivatives with CF₃ substitution as fungicides and plant growth regulators [7], supporting the use of this building block in agrochemical discovery.

Quote Request

Request a Quote for 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.